molecular formula C24H35N3O2S B2433351 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide CAS No. 1031679-79-4

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide

Cat. No.: B2433351
CAS No.: 1031679-79-4
M. Wt: 429.62
InChI Key: BPQHLOYGRDAAQD-UHFFFAOYSA-N
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Description

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2S/c1-24(2,3)15-10-11-17-18(14-15)30-23-21(17)22(29)26-19(27-23)12-13-20(28)25-16-8-6-4-5-7-9-16/h15-16H,4-14H2,1-3H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQHLOYGRDAAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the tert-butyl and cycloheptyl groups. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, pressure, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may have potential as a biochemical probe to study specific biological pathways or as a lead compound in drug discovery.

    Medicine: Due to its unique structure, it may exhibit pharmacological activities that could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide is unique due to its specific combination of functional groups and its benzothieno pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article details its biological activity based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core. Its molecular formula is C19H26N2OC_{19}H_{26}N_2O with a molecular weight of approximately 302.43 g/mol. The presence of the tert-butyl group and cycloheptyl moiety contributes to its lipophilicity and potentially enhances its bioavailability.

Research indicates that this compound acts primarily as an inhibitor of atypical protein kinase C (aPKC) isoforms. The inhibition of aPKC has been linked to the regulation of vascular permeability and inflammatory responses. The compound's structure allows it to bind effectively to the active sites of these kinases, thereby modulating their activity.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with the compound.

In Vivo Studies

Preclinical studies using animal models have shown promising results regarding the compound's anti-tumor efficacy:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Toxicity Profile : Toxicological assessments revealed that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Efficacy Against Vascular Permeability

The compound has also been evaluated for its effects on vascular permeability:

  • VEGF-Induced Permeability : In assays using bovine retinal endothelial cells (BRECs), the compound significantly reduced VEGF-induced permeability with an EC50 value indicating potent activity.
  • Mechanistic Insights : The ability to inhibit NFκB activation further supports its role in mitigating inflammatory responses associated with vascular permeability.

Comparative Data Table

Activity TypeAssay TypeCell Line/ModelIC50/EC50 ValueReference
Cell ProliferationMTT AssayMCF-70.25 μM
Apoptosis InductionFlow CytometryA549N/A
Tumor Growth InhibitionXenograft ModelMiceN/A
Vascular PermeabilityBREC Permeability AssayBREC CellsEC50 0.15 μM

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • A study involving MCF-7 cells showed that treatment with this compound led to a 70% reduction in cell viability after 48 hours.
    • The mechanism was linked to apoptosis via caspase activation.
  • Case Study 2: Ocular Disease Model
    • In a rat model of diabetic retinopathy, administration of the compound significantly reduced retinal edema and inflammation markers.
    • Histological analysis confirmed decreased vascular leakage compared to untreated controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.